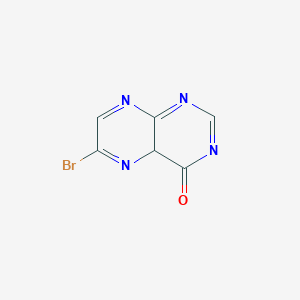
2(1H)-Quinolinone, 3-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoroquinolin-2(1H)-one: is an organic compound belonging to the quinoline family It is characterized by a fluorine atom at the third position and a keto group at the second position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzoyl fluoride with suitable reagents under controlled conditions. Another method includes the fluorination of quinolin-2(1H)-one using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: Industrial production of 3-Fluoroquinolin-2(1H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-fluoroquinolin-2-ol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: 3-Fluoroquinolin-2-ol.
Substitution: Various substituted quinolin-2(1H)-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Fluoroquinolin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, 3-Fluoroquinolin-2(1H)-one is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, leading to the modulation of biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties. It has shown promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, 3-Fluoroquinolin-2(1H)-one is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for the development of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases, resulting in the modulation of cell signaling pathways involved in disease progression.
Comparación Con Compuestos Similares
3-Chloroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of fluorine.
3-Bromoquinolin-2(1H)-one: Contains a bromine atom at the third position.
3-Iodoquinolin-2(1H)-one: Features an iodine atom at the third position.
Comparison: 3-Fluoroquinolin-2(1H)-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C9H6FNO |
|---|---|
Peso molecular |
163.15 g/mol |
Nombre IUPAC |
3-fluoro-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-6H |
Clave InChI |
WDMXZKSZVBLDQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C=C(C(=O)N=C2C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B12344627.png)
![(2E)-2-[(3-chlorophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one](/img/structure/B12344632.png)
![4-Methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B12344633.png)
![3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12344639.png)



![N-[(2-chlorophenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12344672.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B12344680.png)
![5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione](/img/structure/B12344694.png)


![2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12344713.png)

